Physicochemical Profiling and Analytical Methodologies for 4-Chloroisoquinoline-5-carboxylic Acid
Physicochemical Profiling and Analytical Methodologies for 4-Chloroisoquinoline-5-carboxylic Acid
An In-Depth Technical Guide for Preclinical Development
Executive Summary
In the landscape of modern drug discovery, halogenated heteroaromatic scaffolds serve as critical vectors for tuning lipophilicity, metabolic stability, and target binding affinity. 4-Chloroisoquinoline-5-carboxylic acid (CAS: 1958063-09-6) [1] is a highly specialized, bifunctional Active Pharmaceutical Ingredient (API) intermediate[2]. Featuring both an aryl chloride for transition-metal-catalyzed cross-coupling and a carboxylic acid for amidation, this molecule presents unique physicochemical challenges and opportunities.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. We will deconstruct the causality behind this molecule's physicochemical behavior—specifically focusing on the profound steric and electronic interplay between the C-4 and C-5 positions—and establish self-validating experimental protocols for its characterization[3].
Structural & Molecular Profiling
To predict the behavior of 4-Chloroisoquinoline-5-carboxylic acid in biological and synthetic systems, we must first establish its baseline quantitative metrics[4].
Table 1: Key Physicochemical and Structural Parameters
| Parameter | Value / Description | Analytical Relevance |
| IUPAC Name | 4-Chloroisoquinoline-5-carboxylic acid | Standardized nomenclature |
| CAS Registry Number | 1958063-09-6 | Unique identifier[5] |
| Molecular Formula | C₁₀H₆ClNO₂ | Defines exact mass |
| Molecular Weight | 207.61 g/mol | Critical for molarity calculations[1] |
| Topology | Bicyclic heteroaromatic | Confers high rigidity and lattice energy |
| H-Bond Donors (HBD) | 1 (Carboxylic -OH) | Influences aqueous solvation |
| H-Bond Acceptors (HBA) | 3 (N, C=O, C-O) | Dictates receptor binding interactions |
| Hazard Classification | Skin/Eye Irrit. 2, STOT SE 3 | Requires PPE during handling[6] |
Physicochemical Dynamics & Causality
The physicochemical fingerprint of 4-Chloroisoquinoline-5-carboxylic acid is not merely the sum of its functional groups; it is dictated by the precise spatial arrangement of these groups on the rigid isoquinoline core.
The "Peri-Interaction" and Steric Hindrance
In the isoquinoline numbering system, the nitrogen is at position 2. The chlorine is at C-4 (on the pyridine-like ring), and the carboxylic acid is at C-5 (on the benzene-like ring). Because C-4 and C-5 are adjacent to the C-4a bridgehead carbon, they exist in a peri-relationship (analogous to the 1,8-positions of naphthalene).
Causality: The bulky chlorine atom at C-4 severely clashes with the adjacent carboxylic acid at C-5. To relieve this steric strain, the carboxylate group is forced to twist out of coplanarity with the aromatic ring system. Because it is orthogonal to the pi-system, the carboxylic acid loses its resonance (-M) stabilization with the ring. Consequently, its acidity is governed almost entirely by the strong electron-withdrawing inductive/field effect (-I) of the spatially adjacent chlorine, which significantly lowers the pKa of the -COOH group compared to an unhindered benzoic acid analog.
Zwitterionic Macro-Species
The molecule possesses a basic isoquinoline nitrogen and an acidic carboxylic acid.
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Nitrogen Basicity: The strong -I effect of the C-4 chlorine pulls electron density away from the aromatic system, rendering the isoquinoline nitrogen significantly less basic (estimated pKa ~3.5–4.5) than unsubstituted isoquinoline (pKa 5.14).
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Amphoteric Behavior: Depending on the pH of the solvent, the molecule transitions from a cation (low pH) to a zwitterion/neutral species (isoelectric point), and finally to an anion (high pH). This dynamic dictates its solubility profile.
Experimental Protocols: Self-Validating Analytical Systems
To accurately characterize this intermediate, empirical data must be generated using robust, self-validating workflows.
Fig 1. Self-validating analytical workflow for physicochemical characterization.
Protocol A: Thermodynamic Solubility Profiling
Why this method? Kinetic solubility (e.g., diluting a DMSO stock into buffer) frequently overestimates solubility due to supersaturation. For a rigid, planar molecule like 4-Chloroisoquinoline-5-carboxylic acid, the crystal lattice energy is high. Thermodynamic solubility via the shake-flask method is mandatory to account for this lattice energy.
Step-by-Step Methodology:
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Preparation: Dispense 5 mg of solid 4-Chloroisoquinoline-5-carboxylic acid into a series of glass vials.
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Buffering: Add 1 mL of standardized aqueous buffers ranging from pH 2.0 to 10.0 (e.g., phosphate, acetate, and borate buffers) to the respective vials.
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Equilibration: Seal the vials and agitate via end-over-end rotation at a constant 25.0 ± 0.1 °C for 48 hours to ensure thermodynamic equilibrium is reached between the solid and solution phases.
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Phase Separation: Centrifuge the samples at 10,000 RPM for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to prevent membrane adsorption artifacts).
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Quantification: Analyze the filtrate via RP-HPLC-UV against a validated 5-point calibration curve. Self-Validation Step: Ensure the final pH of the filtrate is measured; if the dissolved API shifts the buffer pH by >0.1 units, the data point must be discarded and the buffer capacity increased.
Protocol B: pKa Determination via Potentiometry
Why this method? Because the molecule is amphoteric, precise mapping of its macro-pKa values is required to identify its isoelectric point (pI), where aqueous solubility is at its absolute minimum.
Step-by-Step Methodology:
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Electrolyte Standardization: Prepare a 1.0 mM solution of the analyte in a 0.15 M KCl background electrolyte. Causality: The high KCl concentration maintains a constant ionic strength, preventing activity coefficient fluctuations during the titration.
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Titration: Submerge a calibrated glass pH electrode into the solution under a nitrogen blanket (to prevent CO₂ absorption). Titrate with standardized 0.1 M HCl to pH 2.0, then reverse-titrate with 0.1 M NaOH up to pH 12.0.
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Data Processing: Utilize Bjerrum plot analysis to extract the exact pKa values from the inflection points of the titration curve.
Synthetic Utility & Pharmacological Grounding
In drug development, 4-Chloroisoquinoline-5-carboxylic acid acts as a highly versatile, divergent scaffold. The orthogonal reactivity of its two functional groups allows for rapid generation of structure-activity relationship (SAR) libraries[7].
Fig 2. Divergent synthetic functionalization pathways of the bifunctional scaffold.
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C-4 Aryl Chloride: The electron-deficient nature of the isoquinoline ring activates the C-4 chlorine toward Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination). This allows researchers to append diverse aryl or amine groups to modulate target binding.
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C-5 Carboxylic Acid: Utilizing standard peptide coupling reagents (e.g., HATU, EDC/HOBt), the C-5 position can be readily converted into amides. This is a common strategy for synthesizing kinase inhibitors, where the isoquinoline nitrogen acts as a hinge-binding motif in the ATP pocket, and the C-5 amide extends into the solvent-exposed region.
References
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NextSDS Chemical Substance Database: 4-chloroisoquinoline-5-carboxylic acid (CAS: 1958063-09-6) Safety and Properties. Source: NextSDS. URL: [Link]
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ChemSrc Database: 4-Chloroisoquinoline-5-carboxylic acid Properties and Specifications. Source: ChemSrc. URL: [Link]
Sources
- 1. 4-Chloroisoquinoline-5-carboxylic acid | CAS#:1958063-09-6 | Chemsrc [chemsrc.com]
- 2. 4-chloroisoquinoline-5-carboxylic acid | 1958063-09-6 [m.chemicalbook.com]
- 3. nextsds.com [nextsds.com]
- 4. chloroisoquinoline| Ambeed [ambeed.com]
- 5. 4-Chloroisoquinoline-5-carboxylic acid | CAS#:1958063-09-6 | Chemsrc [chemsrc.com]
- 6. nextsds.com [nextsds.com]
- 7. chloroisoquinoline| Ambeed [ambeed.com]
